N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,3,4-thiadiazole ring fused with a pyrrolo[1,2-a]quinazoline core. The thiadiazole moiety is substituted with a methoxymethyl group at position 5, while the quinazoline system is functionalized with a carboxamide group at position 3a. Its synthesis likely involves cyclocondensation reactions of hydrazonoyl halides with appropriate precursors, as demonstrated in analogous methodologies for related 1,3,4-thiadiazole derivatives .
Properties
Molecular Formula |
C16H15N5O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C16H15N5O4S/c1-25-8-11-19-20-15(26-11)17-14(24)16-7-6-12(22)21(16)10-5-3-2-4-9(10)13(23)18-16/h2-5H,6-8H2,1H3,(H,18,23)(H,17,20,24) |
InChI Key |
LXQLPDFMDQUYNF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of o-aminobenzoic acids with carbon monoxide and amines, catalyzed by palladium (II) under mild conditions . This method allows for the efficient synthesis of diverse quinazoline derivatives. Industrial production methods often employ green chemistry principles, utilizing ionic liquids as solvents and catalysts to achieve high yields and minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds featuring thiadiazole and quinazoline structures often exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the growth of various cancer cell lines. The incorporation of the thiadiazole moiety may enhance this activity due to its ability to interact with biological targets involved in tumor progression.
- Case Study : A study evaluating substituted quinazoline derivatives demonstrated their cytotoxic effects against multiple cancer cell lines. Compounds with similar structural features as N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties as well. Thiadiazole derivatives are known for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Case Study : A series of thiadiazole derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .
Synthetic Applications
In addition to biological applications, this compound can serve as a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways vary depending on the specific application and disease being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Based Analogues
Compound 9b (1,3,4-thiadiazole derivative)
- Structure : Features a phenyl-substituted thiadiazole core without the fused quinazoline system.
- Activity : Exhibited potent inhibitory activity against HepG2 (IC₅₀ = 2.94 µM) but lower efficacy against MCF-7 .
- SAR Insight : The absence of the quinazoline-carboxamide moiety likely reduces binding affinity to kinase targets compared to the target compound.
Compound 12a (thiazole derivative)
- Structure : Replaces the thiadiazole ring with a thiazole and lacks the methoxymethyl substituent.
- Activity : Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) .
- SAR Insight : The thiazole ring may enhance cellular permeability, but the methoxymethyl group in the target compound could improve solubility and target specificity.
Quinazoline-Based Analogues
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Structure : Contains a tetrahydroimidazopyridine core instead of pyrroloquinazoline.
- Properties : Melting point 243–245°C; characterized via ¹H/¹³C NMR and HRMS .
- Comparison : The imidazopyridine scaffold may confer different pharmacokinetic profiles due to increased rigidity compared to the target compound’s fused system.
N-Heteroimmine-1,2,3-dithiazoles (Baraldi et al., 2002)
- Structure : Dithiazole derivatives with triazolo- or pyrazolopyrimidine modifications.
- Activity : Antimicrobial and antitumor activity via inhibition of DNA synthesis .
- Comparison : The target compound’s thiadiazole-quinazoline hybrid may offer broader kinase inhibition compared to dithiazole-based systems.
Structural Characterization
- Spectroscopic Methods : The target compound’s structure would require ¹H/¹³C NMR for proton/carbon assignments and HRMS for mass confirmation, akin to methodologies in .
- Molecular Networking : Fragmentation patterns (via LC-MS/MS) could cluster this compound with thiadiazole-quinazoline hybrids, as cosine scores >0.8 indicate structural similarity .
Antitumor Activity
Data Tables
Table 1. Comparative Antitumor Activity of Thiadiazole and Quinazoline Derivatives
Biological Activity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates both thiadiazole and tetrahydropyrroloquinazoline moieties, which are associated with various pharmacological properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Structural Characteristics
The compound's structure can be broken down into key components:
- Thiadiazole Ring : Known for antimicrobial and anti-inflammatory properties.
- Tetrahydropyrroloquinazoline Moiety : Associated with anticancer activities.
This combination may enhance its therapeutic potential compared to simpler analogs.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing quinazoline and thiadiazole structures. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and MCF7 (hormone-dependent breast cancer). Results indicated significant inhibition of cell proliferation compared to standard drugs like Etoposide .
Antimicrobial Activity
Compounds similar to N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline have demonstrated notable antimicrobial effects:
- Mechanisms : The thiadiazole component contributes to its activity against bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus. The compound showed effectiveness against resistant strains in preliminary tests .
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines has been documented:
- Cytokine Inhibition : In vitro assays indicated that it could reduce TNF-α production in human promyelocytic cells, suggesting potential as an anti-inflammatory agent .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Quinazoline Derivatives : Research on quinazoline derivatives has shown that modifications can lead to enhanced VEGFR-2 inhibitory activity. This pathway is crucial in cancer progression and angiogenesis .
- Thiadiazole Analogues : Thiadiazole derivatives have been linked to improved cytotoxicity against various cancer cell lines. For example, derivatives exhibited GI50 values ranging from 0.74 to 10 μg/mL against HCT116 and H460 cell lines .
Q & A
Basic: How can researchers optimize the synthesis of this compound given its complex heterocyclic structure?
Methodological Answer:
The compound’s synthesis requires careful control of reaction parameters. For example:
- Heterocyclic Core Formation : Use K₂CO₃ in DMF to facilitate nucleophilic substitution reactions, as demonstrated in the synthesis of 1,3,4-thiadiazole derivatives .
- Coupling Reactions : Optimize stoichiometry (e.g., 1:1.1 molar ratio of reactants) and reaction time (monitored via TLC) to minimize side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization in ethanol for final purity .
Advanced: What spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between thiadiazole (δ 7.5–8.5 ppm) and pyrrolo-quinazoline (δ 2.5–4.0 ppm) protons .
- X-ray Diffraction : Resolve Z/E isomerism in the thiadiazole-ylidene moiety (critical for bioactivity) by analyzing bond angles and torsion parameters .
- IR Spectroscopy : Confirm carboxamide C=O stretches (~1680 cm⁻¹) and thiadiazole C-S vibrations (~690 cm⁻¹) .
Basic: What analytical methods ensure purity and identity validation during synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5% area threshold) .
- Melting Point Analysis : Compare observed values (e.g., 243–245°C) with literature data to confirm crystallinity .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced: How can researchers evaluate the compound’s antimicrobial activity while addressing contradictory bioassay results?
Methodological Answer:
- Standardized Assays : Use Mueller-Hinton agar with ATCC strains (e.g., S. aureus ATCC 25923) and reference controls (e.g., nitrofurantoin) to minimize variability .
- Dose-Response Curves : Test concentrations from 0.5–128 µg/mL to calculate MIC₉₀ values, ensuring triplicate replicates .
- Contradiction Resolution : Cross-validate using time-kill assays or checkerboard synergy studies to rule out false positives from residual solvents .
Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of the methoxymethyl substituent?
Methodological Answer:
- Analog Synthesis : Replace the methoxymethyl group with ethyl, isopropyl, or halogenated variants via nucleophilic substitution .
- Activity Comparison : Test analogs against C. albicans and Gram-negative bacteria to correlate substituent hydrophobicity with membrane penetration .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density at the thiadiazole N-atom and predict H-bonding interactions .
Basic: How should researchers troubleshoot inconsistent yields during scale-up synthesis?
Methodological Answer:
- Parameter Screening : Optimize temperature (test 25–80°C) and solvent polarity (DMF vs. DMSO) to improve reaction kinetics .
- Catalyst Selection : Compare K₂CO₃ (1.2 mmol) with Cs₂CO₃ (higher basicity) for deprotonation efficiency .
- Workup Refinement : Replace aqueous washes with solid-phase extraction (e.g., Strata™ C18-E cartridges) to recover polar intermediates .
Advanced: What computational strategies are recommended for docking studies targeting quinazoline-binding enzymes?
Methodological Answer:
- Protein Preparation : Use AutoDock Vina to protonate and minimize the enzyme structure (e.g., DHFR or topoisomerase II) .
- Ligand Flexibility : Apply a Lamarckian genetic algorithm to sample rotatable bonds in the methoxymethyl group .
- Validation : Cross-check docking poses with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability .
Advanced: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24h, then quantify degradation via LC-MS .
- Light Sensitivity : Store samples in amber vials and monitor UV-Vis spectral shifts (Δλ > 5 nm indicates photolysis) .
- Thermal Stability : Perform TGA-DSC to identify decomposition thresholds (>200°C typical for heterocycles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
